molecular formula C15H22N2O6 B8169849 (R)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate

(R)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate

Cat. No.: B8169849
M. Wt: 326.34 g/mol
InChI Key: LUAOHPNDGYQEAL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a dioxopyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the reaction of piperidine derivatives with tert-butyl chloroformate and 2,5-dioxopyrrolidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure. It can also be used in the development of biochemical assays.

Medicine

In medicine, ®-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate has potential applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid found in black pepper, known for its biological activity.

    Zwitterions: Molecules with both positive and negative charges, often used in biochemical research.

Uniqueness

®-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This gives it distinct chemical and biological properties compared to similar compounds.

Conclusion

®-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new materials and therapeutic agents.

Properties

IUPAC Name

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) (3R)-piperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-4-5-10(9-16)13(20)23-17-11(18)6-7-12(17)19/h10H,4-9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAOHPNDGYQEAL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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